
3-(4-吡啶基)丙炔酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-Pyridyl)propiolate is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
科学研究应用
Methyl 3-(4-Pyridyl)propiolate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Methyl 3-(4-Pyridyl)propiolate is an organic compound that is primarily used as a reagent and building block for the synthesis of other organic compounds . The primary targets of Methyl 3-(4-Pyridyl)propiolate are the organic compounds that it helps synthesize.
Mode of Action
Methyl 3-(4-Pyridyl)propiolate interacts with its targets through chemical reactions that exploit the electrophilicity of the alkyne group . This interaction results in the formation of new organic compounds.
Biochemical Pathways
Methyl 3-(4-Pyridyl)propiolate is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Result of Action
The molecular and cellular effects of Methyl 3-(4-Pyridyl)propiolate’s action primarily involve the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds with various potential applications in chemical research and development.
Action Environment
The action, efficacy, and stability of Methyl 3-(4-Pyridyl)propiolate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a transition metal catalyst . Additionally, the stability of Methyl 3-(4-Pyridyl)propiolate may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
生化分析
Biochemical Properties
Methyl 3-(4-Pyridyl)propiolate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are involved in the metabolism of vitamin B6 . These interactions are crucial for the transfer of pyridoxal-5′-phosphate, a coenzyme for numerous biochemical reactions. The compound’s interaction with these enzymes suggests its potential role in regulating metabolic pathways that depend on vitamin B6.
Cellular Effects
Methyl 3-(4-Pyridyl)propiolate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nitric oxide and reactive oxygen species pathways, which are critical for cell signaling and stress responses . Additionally, the compound affects the expression of genes involved in auxin signaling, which plays a role in cell growth and differentiation . These effects highlight the compound’s potential impact on cellular function and its ability to modulate key biochemical pathways.
Molecular Mechanism
The molecular mechanism of Methyl 3-(4-Pyridyl)propiolate involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in gene expression and alterations in metabolic pathways. Additionally, the compound’s interaction with pyridoxal-5′-phosphate-dependent enzymes suggests a role in modulating coenzyme availability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4-Pyridyl)propiolate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can induce changes in cellular processes over extended periods, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of Methyl 3-(4-Pyridyl)propiolate vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, the compound can induce adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Methyl 3-(4-Pyridyl)propiolate is involved in several metabolic pathways, particularly those related to the metabolism of pyridine derivatives. The compound interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are essential for the synthesis and utilization of pyridoxal-5′-phosphate . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating key biochemical pathways.
Transport and Distribution
The transport and distribution of Methyl 3-(4-Pyridyl)propiolate within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
Methyl 3-(4-Pyridyl)propiolate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for understanding how the compound interacts with various biomolecules and modulates cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(4-Pyridyl)propiolate can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with methyl propiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of Methyl 3-(4-Pyridyl)propiolate often involves large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity and yield .
化学反应分析
Types of Reactions: Methyl 3-(4-Pyridyl)propiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(4-Pyridyl)propionic acid.
Reduction: 3-(4-Pyridyl)propanol or 3-(4-Pyridyl)propylamine.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
相似化合物的比较
- Methyl 3-(3-Pyridyl)propiolate
- Methyl 3-(2-Pyridyl)propiolate
- Ethyl 3-(4-Pyridyl)propiolate
Comparison: Methyl 3-(4-Pyridyl)propiolate is unique due to the position of the pyridyl group, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
属性
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
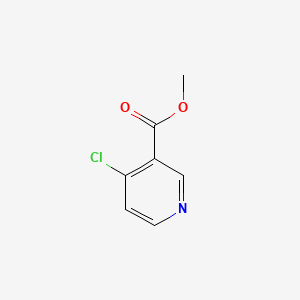
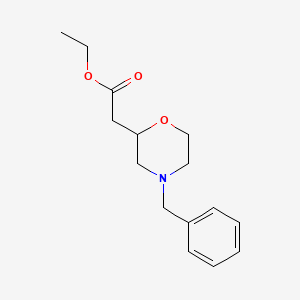
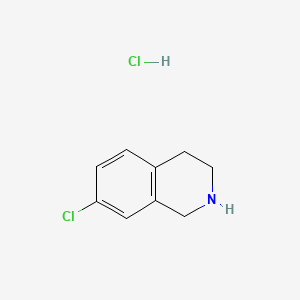
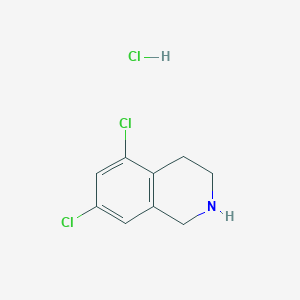
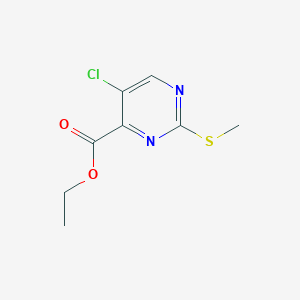


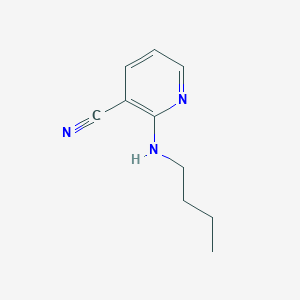
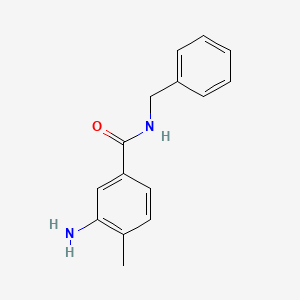
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
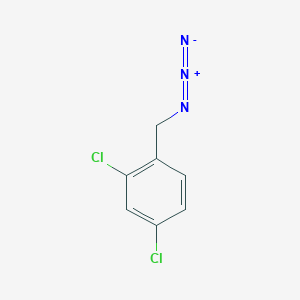
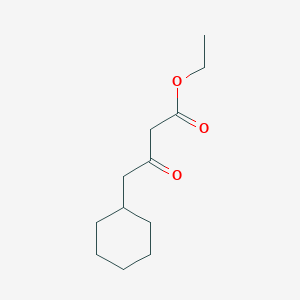

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)
